5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
Description
5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid is a biphenyl derivative featuring a methoxy (-OCH₃) group at position 5 and a trifluoromethyl (-CF₃) group at position 4' on the aromatic rings. The biphenyl scaffold, combined with these substituents, confers unique physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry, particularly in the development of antihypertensive and anti-inflammatory agents .
Properties
IUPAC Name |
4-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-6-7-12(14(19)20)13(8-11)9-2-4-10(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFBHRONSKSMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the biphenyl core. It involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 5-Hydroxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Reduction: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-methanol.
Substitution: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxamide (when reacted with an amine).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Analogs with Halogen and Methoxy Substituents
Example Compound : [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy (CAS: 1261909-66-3)
- Key Differences :
Example Compound : 5-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid (CAS: 1261984-75-1)
- Key Differences: Substituents: Chloro at 5, fluoro at 2', and methoxy at 4'.
Heterocyclic Derivatives with Trifluoromethyl Groups
Example Compound : 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS: 144059-86-9)
- Key Differences :
Example Compound : 5-Methyl-2-(4-trifluoromethylphenyl)-thiazole-4-carboxylic acid (CAS: MFCD09032996)
- Key Differences: Substituents: Methyl at thiazole-5 and -CF₃ at phenyl-4. Impact: The electron-withdrawing -CF₃ enhances acidity (pKa ~3.5) compared to non-fluorinated analogs, improving solubility in basic media .
Biphenyl Derivatives with Bioactive Moieties
Example Compound : 4'-(5,6-Substituted-2-trifluoromethylbenzoimidazol-1-ylmethyl)-biphenyl-2-carboxylic acid
- Key Differences :
Example Compound : Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides
- Key Differences: Substituents: Thiazolidinone amide at position 4. Impact: The thiazolidinone moiety confers anti-inflammatory activity (carrageenan-induced edema inhibition: 65–78% at 10 mg/kg) but reduces metabolic stability due to hydrolytic susceptibility .
Data Tables
Table 1: Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of biphenyl carboxylic acids, which are known for their diverse pharmacological properties. The presence of the methoxy and trifluoromethyl groups in its structure may influence its biological activity, making it a candidate for further investigation.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is . The structural representation can be summarized as follows:
Key Features
- Methoxy Group : Enhances lipophilicity and may affect receptor binding.
- Trifluoromethyl Group : Known to increase metabolic stability and influence pharmacodynamics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is hypothesized to enhance binding affinity, while the methoxy group may modulate the compound's interaction with lipid membranes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines.
- Antioxidant Activity : Demonstrated capacity to scavenge free radicals, potentially reducing oxidative stress.
- Antimicrobial Properties : Preliminary tests show efficacy against certain bacterial strains.
Case Studies
-
Anti-inflammatory Activity :
- A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
-
Antioxidant Activity :
- In a model assessing oxidative stress, the compound exhibited a dose-dependent increase in antioxidant enzyme activity (SOD and catalase), highlighting its role in mitigating oxidative damage.
-
Antimicrobial Efficacy :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Comparative Analysis
| Property | This compound | Other Biphenyl Carboxylic Acids |
|---|---|---|
| Anti-inflammatory | Yes | Varies |
| Antioxidant | Moderate | Varies |
| Antimicrobial | Yes | Some are effective |
| Lipophilicity | High | Varies |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at various positions of the biphenyl structure have been explored to improve selectivity and potency against specific targets.
Synthesis of Derivatives
Researchers have synthesized several derivatives by altering substituents on the biphenyl structure. These derivatives were evaluated for their biological activities, revealing that certain modifications led to enhanced anti-inflammatory and antimicrobial properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
